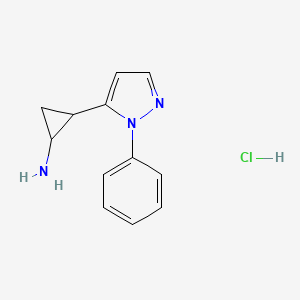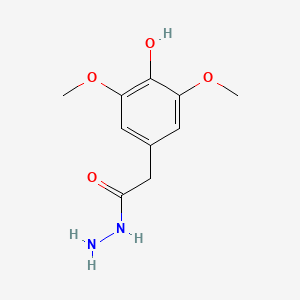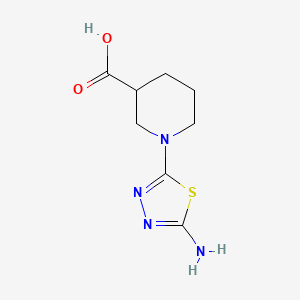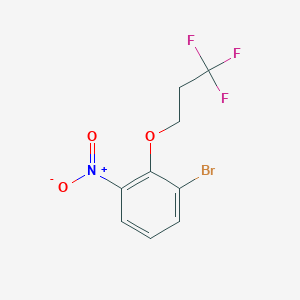
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride
Descripción general
Descripción
2-(1-Phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride, also known as 2-PPCA-HCl, is a cyclic amine derivative with a pyrazole ring, a phenyl group, and a hydrochloride group. It is a white, crystalline solid that is soluble in water. 2-PPCA-HCl has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical sciences, and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride is not fully understood. However, it is thought to act on various targets, including the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is also believed to act on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, analgesic, and antinociceptive activities. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Additionally, it has been found to have anti-cancer activity in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride in laboratory experiments include its availability, low cost, and relative stability. Additionally, its ability to act on various targets makes it a useful tool for studying biochemical and physiological processes. The main limitation of using 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride in lab experiments is its lack of selectivity, which can make it difficult to study specific pathways.
Direcciones Futuras
In the future, 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride could be further studied for its potential use as an anti-cancer drug. Additionally, its ability to act on various targets could be explored further, as this could lead to the development of new drugs for the treatment of various diseases. Additionally, its potential use as an inhibitor of acetylcholinesterase could be explored further, as this could lead to the development of new drugs for the treatment of Alzheimer’s disease and other neurological disorders. Finally, its potential use as an anti-inflammatory agent could be explored further, as this could lead to the development of new drugs for the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical sciences. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antinociceptive activities. It has also been studied for its potential use as an anti-cancer drug and as an inhibitor of the enzyme acetylcholinesterase.
Propiedades
IUPAC Name |
2-(2-phenylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9;/h1-7,10-11H,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZOSYZQGPFBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=NN2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one](/img/structure/B1411642.png)
![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)








